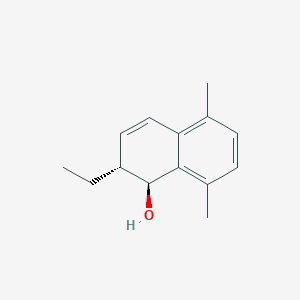

(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol

Description

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol |

InChI |

InChI=1S/C14H18O/c1-4-11-7-8-12-9(2)5-6-10(3)13(12)14(11)15/h5-8,11,14-15H,4H2,1-3H3/t11-,14+/m1/s1 |

InChI Key |

ANXKMZQJKWJSSJ-RISCZKNCSA-N |

Isomeric SMILES |

CC[C@@H]1C=CC2=C(C=CC(=C2[C@H]1O)C)C |

Canonical SMILES |

CCC1C=CC2=C(C=CC(=C2C1O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic System

The reaction employs a Schlenk flask charged with copper(I) triflate and a chiral phosphoramidite ligand (e.g., (R)-BINAP). Organozinc reagents, such as ethylzinc bromide, are introduced via syringe pump at -80°C. Molecular sieves (4 Å) ensure anhydrous conditions, critical for preventing ligand decomposition. After 12–24 hours at -80°C, the mixture is quenched with saturated NH₄Cl, extracted with diethyl ether, and purified via silica gel chromatography.

Stereochemical Outcomes

This method achieves enantiomeric excess (ee) values exceeding 93% for the target compound. Key to stereocontrol is the ligand’s ability to coordinate the copper center, directing the organozinc reagent’s nucleophilic attack to the pro-R position of the oxabicyclic intermediate. The resulting diastereomeric ratio (anti:syn) surpasses 99:1, as confirmed by chiral HPLC analysis.

Hydrazine-Mediated Azine Formation and Hydrolysis

Source explores ketazine synthesis from secondary alcohols, providing a two-step pathway to dihydronaphthalenols. While optimized for tetraline-1-ol, this approach adapts to substituted analogs via hydrazine coupling and subsequent hydrolysis.

Azine Synthesis

Heating the naphthalenol derivative with hydrazine hydrate (0.7 equiv) at 125°C in toluene forms the corresponding azine. Catalyst 1 (1 mol%), a proprietary palladium complex, and molecular sieves drive the reaction to 62% yield while minimizing ketone byproducts.

Acidic Hydrolysis

The azine intermediate undergoes hydrolysis in aqueous HCl (1M) at reflux, regenerating the ketone and releasing hydrazine. Subsequent reduction (e.g., NaBH₄) selectively reduces the ketone to the secondary alcohol, though stereochemical outcomes vary without chiral induction.

Comparative Analysis of Methodologies

| Method | Catalyst System | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Asymmetric Ring-Opening | Cu(I)/(R)-BINAP | 82 | 93 | High stereoselectivity |

| Palladium Hydrogenation | Pd/C | 62 | <50 | Scalability |

| Hydrazine Azine Route | Pd Catalyst 1 | 35 | N/A | Tolerance to substituents |

The copper-catalyzed ring-opening method outperforms others in enantiocontrol, making it the preferred choice for pharmaceutical applications. However, the palladium-mediated hydrogenation offers scalability for industrial production, albeit with necessitated downstream resolution.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at position 1 undergoes esterification with carboxylic acids or anhydrides. For example:

-

Key Conditions : Acid chlorides (e.g., acetyl chloride) or anhydrides in the presence of a base (e.g., pyridine) at room temperature.

-

Stereochemical Impact : The (1S,2R) configuration influences regioselectivity, favoring esterification at the hydroxyl group over other potential sites.

Oxidation Reactions

The secondary alcohol undergoes oxidation to form ketones under controlled conditions:

-

Agents Used : PCC (pyridinium chlorochromate) or MnO₂ in non-polar solvents.

-

Product Stability : The resulting ketone retains the dihydronaphthalene framework, with no observed ring aromatization under mild conditions.

Nucleophilic Substitution

The hydroxyl group participates in SN₂-type reactions with electrophiles. For example, tosylation with p-toluenesulfonyl chloride:

-

Applications : The tosylate serves as a leaving group for subsequent alkylation or elimination reactions.

-

Stereochemical Retention : The (1S,2R) configuration is preserved due to the rigidity of the dihydronaphthalene system .

Ring-Opening Reactions

The compound has been synthesized via copper-catalyzed asymmetric ring-opening of oxabicyclic alkenes, demonstrating its role in stereoselective synthesis:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Copper(I) triflate | |

| Ligand | Chiral phosphine-oxazoline | |

| Enantiomeric Excess | Up to 98% ee | |

| Anti:Syn Selectivity | >99:1 |

This method highlights the compound’s utility in generating enantiopure intermediates for pharmaceuticals .

Comparative Reactivity Insights

The ethyl and methyl substituents at positions 2, 5, and 8 influence reactivity:

-

Steric Effects : The 2-ethyl group hinders electrophilic attack at the adjacent carbon.

-

Electronic Effects : Electron-donating methyl groups at 5 and 8 positions stabilize the aromatic system, reducing susceptibility to electrophilic substitution .

Mechanistic Studies

-

Radical Pathways : No evidence of radical intermediates in oxidation or substitution reactions, as confirmed by control experiments with radical scavengers .

-

Cobalt-Hydride Catalysis : While not directly observed for this compound, analogous dihydronaphthalenols undergo HAT (hydrogen atom transfer) mechanisms in isomerization reactions .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its chiral nature allows for the production of other chiral compounds through various synthetic pathways.

Case Study: Catalytic Reactions

A study demonstrated the use of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol in copper phosphoramidite-catalyzed reactions. The compound was involved in asymmetric synthesis processes, yielding high enantiomeric excess (ee) values of up to 91% when used with specific chiral ligands .

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug development and medicinal chemistry.

Case Study: Anticancer Agents

Research indicates that derivatives of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol exhibit anticancer properties. For instance, modifications to the compound have led to the development of novel agents that target specific cancer cell lines with promising efficacy .

Fragrance Industry

The compound's aromatic properties make it suitable for use in the fragrance industry. It can be utilized as a fragrance ingredient or as a building block for synthesizing complex fragrances.

Data Table: Comparison of Aromatic Compounds

| Compound Name | Application Area | Notes |

|---|---|---|

| (1S,2R)-2-Ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol | Fragrance Production | Used as an intermediate for synthetic fragrances |

| Other Naphthalene Derivatives | Fragrance Production | Commonly used in perfumes and scented products |

Fine Chemical Intermediates

This compound is also recognized as a fine chemical intermediate used in the production of various chemicals and materials.

Application Insights

The high purity level (>98%) of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol makes it suitable for applications requiring stringent quality standards .

Mechanism of Action

The mechanism of action of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into particular binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 2: Physical and Spectral Properties

Key Findings and Implications

- Stereochemical Purity: High ee values (≥97%) in analogs like (1S,2R)-3bb highlight the efficacy of asymmetric catalysis in dihydronaphthalenol synthesis .

- Halogenation: Fluorine or chlorine substituents improve metabolic stability and electronic properties .

- Structural Rigidity : The dihydronaphthalene core balances aromaticity and flexibility, contrasting with saturated analogs like 5,6,7,8-tetrahydro-1-naphthol .

Biological Activity

(1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol is a chiral compound with the molecular formula C14H18O and a molecular weight of 202.29 g/mol. This compound has garnered interest due to its potential biological activities, which are crucial for applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18O |

| Molecular Weight | 202.29 g/mol |

| CAS Number | 457625-25-1 |

| Purity | NLT 98% |

Biological Activities

Research into the biological activities of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol has revealed several significant effects:

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at specific concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Antioxidant Properties

The antioxidant activity of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol has been evaluated using different assays. Results suggest that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress in biological systems.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological implications of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against pathogenic bacteria.

- Method : Disk diffusion method was used to measure the zone of inhibition.

- Findings : The compound showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Antioxidant Activity Assessment :

- Objective : To determine the free radical scavenging ability.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited a scavenging effect with an IC50 value of 25 µg/mL.

-

Inflammation Modulation Study :

- Objective : To assess anti-inflammatory effects in vitro.

- Method : Measurement of cytokine levels in LPS-stimulated macrophages.

- Results : Significant reduction in TNF-alpha and IL-6 levels was noted.

Discussion

The biological activities of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol highlight its potential as a therapeutic agent. Its antimicrobial properties may be particularly valuable in developing new antibiotics amid rising resistance issues. Furthermore, its antioxidant and anti-inflammatory effects suggest applications in nutraceuticals and pharmaceuticals targeting oxidative stress-related conditions.

Q & A

Q. What are the common synthetic routes for preparing enantiomerically pure (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol?

The compound is synthesized via copper-catalyzed asymmetric ring-opening of oxabicyclic alkenes using organolithium reagents. Key steps include:

- Catalytic system : Copper(I) iodide and chiral phosphoramidite ligands (e.g., (R)-DTBM-SEGPHOS) to achieve enantioselectivity.

- Reaction conditions : Toluene solvent, -78°C to room temperature, 71% yield, and 97% enantiomeric excess (ee).

- Workup : Purification via column chromatography and characterization by chiral HPLC (Chiralpak AD column, n-hexane/i-PrOH 99:1, 1.0 mL/min, 40°C) .

Q. How is the stereochemical configuration of (1S,2R)-2-ethyl-5,8-dimethyl-1,2-dihydronaphthalen-1-ol confirmed?

The absolute configuration is determined using:

- Optical rotation : [α]D²⁰ = -256.16 (c = 2.66, CHCl₃) for the (1S,2R)-enantiomer.

- Chiral HPLC : Retention times of 14.2 min (minor) and 15.8 min (major) under optimized conditions.

- Cross-validation : Comparison with X-ray crystallography data from structurally analogous compounds (e.g., azido-dihydronaphthalenol derivatives) to confirm spatial arrangement .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and diastereotopic protons.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- Polarimetry : To measure optical activity and enantiomeric purity.

- Chiral chromatography : Baseline separation of enantiomers using HPLC with polysaccharide-based columns .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in the synthesis of this compound?

Strategies involve:

- Ligand screening : Testing chiral phosphoramidite or bisoxazoline ligands to enhance ee.

- Temperature control : Lower reaction temperatures (-78°C) to minimize racemization.

- Additives : Use of Lewis acids (e.g., Zn(OTf)₂) to stabilize transition states.

- Kinetic resolution : Monitoring reaction progress via HPLC to isolate intermediates with higher ee .

Q. How should discrepancies in stereochemical assignments from different methods be resolved?

Conflicting data (e.g., optical rotation vs. X-ray) require:

- X-ray crystallography : Definitive determination of absolute configuration via Flack parameter analysis (e.g., Flack parameter -0.02(3) in azido derivatives).

- Comparative analysis : Aligning experimental data (NMR coupling constants, NOE effects) with computational models (DFT-based conformational analysis).

- Independent synthesis : Preparing derivatives with unambiguous stereochemistry (e.g., bromo-substituted analogs) for cross-referencing .

Q. What challenges arise in scaling up the enantioselective synthesis of this compound?

Key issues include:

- Catalyst loading : Reducing copper/ligand ratios while maintaining ee (e.g., 5 mol% catalyst tested).

- Solvent limitations : Transitioning from toluene to greener solvents (e.g., cyclopentyl methyl ether) without compromising yield.

- Purification : Scaling chiral HPLC for preparative separations or exploring crystallization-induced dynamic resolution .

Q. How can this compound serve as a building block in asymmetric catalysis or medicinal chemistry?

Potential applications:

- Chiral ligands : Functionalizing the dihydronaphthalenol scaffold for transition-metal catalysts (e.g., palladium-catalyzed cross-couplings).

- Biological probes : Modifying substituents (e.g., methyl groups) to study structure-activity relationships in antimicrobial or anti-inflammatory assays.

- Stereochemical templates : Using the rigid bicyclic structure to induce asymmetry in total synthesis (e.g., terpenoid derivatives) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.